- Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids, Angewandte Chemie, 2013, 52(23), 6072-6075
Cas no 938181-32-9 (ethyl 5-oxooxepane-4-carboxylate)
938181-32-9 structure
Product Name:ethyl 5-oxooxepane-4-carboxylate
CAS-Nr.:938181-32-9
MF:C9H14O4
MW:186.205063343048
MDL:MFCD22544171
CID:2116316
PubChem ID:68930012
Update Time:2024-10-26
ethyl 5-oxooxepane-4-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ethyl 5-oxooxepane-4-carboxylate
- Ethyl 5-oxo-oxepane-4-carboxylate
- 5-Oxooxepane-4-carboxylic acid ethyl ester
- AB77314
- ETHYL5-OXOOXEPANE-4-CARBOXYLATE
- AKOS027338492
- AS-61014
- Ethyl 5-oxo-4-oxepanecarboxylate
- EN300-256692
- MFCD22544171
- CS-0047300
- W11163
- SY126056
- DA-33740
- 938181-32-9
- SCHEMBL4143964
- FTRZAHWLSIAJSW-UHFFFAOYSA-N
-
- MDL: MFCD22544171
- Inchi: 1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3
- InChI-Schlüssel: FTRZAHWLSIAJSW-UHFFFAOYSA-N
- Lächelt: O=C(C1CCOCCC1=O)OCC
Berechnete Eigenschaften
- Genaue Masse: 186.08920892g/mol
- Monoisotopenmasse: 186.08920892g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 200
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 52.6Ų
Experimentelle Eigenschaften
- Dichte: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 280.7±40.0 ºC (760 Torr),
- Flammpunkt: 120.8±27.4 ºC,
- Löslichkeit: Auflösung (37 g/l) (25°C),
ethyl 5-oxooxepane-4-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| abcr | AB462265-250 mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 250MG |
€493.40 | 2022-06-02 | ||
| abcr | AB462265-1 g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 1g |
€1,164.40 | 2022-06-02 | ||
| eNovation Chemicals LLC | D769054-100mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 100mg |
$180 | 2024-06-07 | |
| eNovation Chemicals LLC | D769054-250mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 250mg |
$235 | 2024-06-07 | |
| eNovation Chemicals LLC | D769054-1g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 1g |
$450 | 2024-06-07 | |
| TRC | B441155-10mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B441155-50mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 50mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B441155-100mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 100mg |
$ 275.00 | 2022-06-01 | ||
| Enamine | EN300-256692-0.05g |
ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 0.05g |
$105.0 | 2024-06-19 | |
| Enamine | EN300-256692-0.1g |
ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 0.1g |
$156.0 | 2024-06-19 |
ethyl 5-oxooxepane-4-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; rt → -30 °C; -30 °C
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Referenz
- Pyrimidinone derivatives as calcilytic compounds and their preparation, pharmaceutical compositions and use as calcium receptor inhibitors for treatment of bone and mineral diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 15 min, -30 °C; 1 h, -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
Referenz
- Aminoheteroaryl compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 25 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referenz
- Preparation of tricyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 5.5 h, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Preparation of oxepinopyrazole derivatives as inhibitors of PI3-kinase activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
- Heterocylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether , Dichloromethane ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referenz
- Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties, Chemistry - A European Journal, 2017, 23(9), 2225-2230
ethyl 5-oxooxepane-4-carboxylate Raw materials
ethyl 5-oxooxepane-4-carboxylate Preparation Products
ethyl 5-oxooxepane-4-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate
Bestellnummer:A1193674
Bestandsstatus:in Stock
Menge:250mg/1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:22
Preis ($):196.0/401.0/1426.0
Email:sales@amadischem.com
ethyl 5-oxooxepane-4-carboxylate Verwandte Literatur
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate
Reinheit:99%/99%/99%
Menge:250mg/1g/5g
Preis ($):196.0/401.0/1426.0